molecular formula C15H11ClN4O2S B293917 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293917
M. Wt: 346.8 g/mol
InChI Key: IZRDLMUNEWPKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with unsymmetrical α-bromodiketones. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is being explored for its potential use as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar compounds to 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives such as:

Properties

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11ClN4O2S/c1-9-12(6-7-21-9)14-17-18-15-20(14)19-13(23-15)8-22-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3

InChI Key

IZRDLMUNEWPKGW-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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